An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Nitrophenylacetate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Nitrophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 4-Nitrophenylacetate
Ethyl 4-nitrophenylacetate (C₁₀H₁₁NO₄) is a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive nitro group and an ester functionality, allows for a variety of chemical transformations.[1] Notably, it serves as an intermediate in the production of certain anti-rheumatoid drugs.[2] A thorough understanding of its synthesis and a robust characterization are paramount for ensuring the quality and reliability of downstream applications.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |
| Molecular Weight | 209.20 g/mol | PubChem[3] |
| CAS Number | 5445-26-1 | PubChem[3] |
| Melting Point | 61-65 °C | ChemicalBook[1] |
| Boiling Point | 196 °C | ChemicalBook[1] |
| IUPAC Name | ethyl 2-(4-nitrophenyl)acetate | PubChem[3] |
Synthesis via Fischer Esterification: A Mechanistic Approach
The most common and efficient method for synthesizing ethyl 4-nitrophenylacetate is through the Fischer esterification of 4-nitrophenylacetic acid with ethanol, using a strong acid catalyst.[4][5][6] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[5][6][7]
The "Why": Causality in Experimental Design
The choice of Fischer esterification is deliberate. It is a well-established, high-yielding reaction that utilizes readily available starting materials.[8] The reaction's equilibrium nature, however, necessitates strategic interventions to drive it towards the desired product.[5][6][7]
-
Excess Alcohol: Employing ethanol as both a reactant and the solvent shifts the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[4][6]
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial.[5][9] It protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[5][6]
-
Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[5][6][7] While not always necessary when using a large excess of alcohol, for optimal yield, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[9]
Visualizing the Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of ethyl 4-nitrophenylacetate.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure the purity and identity of the final product.
Materials:
-
4-Nitrophenylacetic acid
-
Absolute Ethanol (reagent grade)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylacetic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid) to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.
-
Work-up - Washing: Wash the organic layer with deionized water and then with brine to remove any residual salts and water-soluble impurities.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification - Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water, to yield pure, pale-yellow crystals of ethyl 4-nitrophenylacetate.[10][11]
Comprehensive Characterization: A Multi-Technique Approach
Thorough characterization is non-negotiable for confirming the structure and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous identification.
Spectroscopic Analysis
| Technique | Expected Observations for Ethyl 4-Nitrophenylacetate |
| ¹H NMR | - A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group. - A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-CO). - Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. |
| ¹³C NMR | - Peaks for the methyl and methylene carbons of the ethyl group. - A peak for the methylene carbon adjacent to the carbonyl group. - A peak for the carbonyl carbon of the ester. - Four distinct peaks in the aromatic region, corresponding to the four unique carbon environments in the para-substituted ring. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch of the ester group (typically around 1730 cm⁻¹). - Strong absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂) (typically around 1520 cm⁻¹ and 1350 cm⁻¹). - C-O stretching bands for the ester. - Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.20 g/mol ). - Characteristic fragmentation patterns. |
Note: Specific chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR can vary slightly depending on the solvent and instrument used.[12][13]
Visualizing the Characterization Logic
Caption: A multi-technique approach to the characterization of ethyl 4-nitrophenylacetate.
Safety and Handling
While GHS classification may vary, it is prudent to handle ethyl 4-nitrophenylacetate with care.[3] It may cause skin and eye irritation, as well as respiratory irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For storage, keep the compound in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and potential degradation.[1]
Conclusion
The synthesis of ethyl 4-nitrophenylacetate via Fischer esterification is a robust and well-understood process. Success hinges on a firm grasp of the reaction mechanism and the principles of chemical equilibrium. Rigorous characterization using a suite of spectroscopic techniques is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.
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Chemical Properties of Ethyl-4-nitrophenylacetate (CAS 5445-26-1) - Cheméo. Cheméo. [Link]
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Ethyl 4-nitrophenylacetate CAS 5445-26-1. LookChem. [Link]
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Ethyl 4-nitrophenylacetate - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]
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Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
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Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
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Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. ResearchGate. [Link]
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Fischer Esterification-Typical Procedures - OperaChem. OperaChem. [Link]
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ester hydrolysis and Fischer esterification - YouTube. YouTube. [Link]
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SOP: CRYSTALLIZATION. Course Hero. [Link]
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